molecular formula C11H24 B12647157 Nonane, 3,5-dimethyl- CAS No. 17302-25-9

Nonane, 3,5-dimethyl-

Cat. No.: B12647157
CAS No.: 17302-25-9
M. Wt: 156.31 g/mol
InChI Key: BAFVBVRBYKSWCE-UHFFFAOYSA-N
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Description

Nonane, 3,5-dimethyl-: is an organic compound with the molecular formula C₁₁H₂₄ . It is a branched alkane, which means it is a saturated hydrocarbon with a non-linear structure. This compound is part of the larger family of alkanes, which are characterized by single bonds between carbon atoms and a general formula of CₙH₂ₙ₊₂ . Nonane, 3,5-dimethyl- is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonane, 3,5-dimethyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3,5-dimethylhexane , with a longer-chain alkyl halide under the presence of a strong base like sodium hydride. The reaction typically occurs in an inert solvent such as tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, nonane, 3,5-dimethyl- can be produced through catalytic cracking and reforming of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using catalysts and high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Nonane, 3,5-dimethyl- undergoes various chemical reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under specific conditions to form more saturated hydrocarbons.

    Substitution: Nonane, 3,5-dimethyl- can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium or platinum

    Substitution: Chlorine (Cl₂) or bromine (Br₂) with ultraviolet light or heat

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: More saturated hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

Nonane, 3,5-dimethyl- has several applications in scientific research and industry:

    Chemistry: It is used as a solvent and a reference compound in gas chromatography due to its well-defined boiling point and retention time.

    Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.

    Medicine: While not directly used in medicine, derivatives of nonane, 3,5-dimethyl- are explored for their potential therapeutic properties.

    Industry: It is used in the formulation of lubricants, fuels, and other specialty chemicals.

Mechanism of Action

The mechanism of action of nonane, 3,5-dimethyl- in chemical reactions involves the interaction of its carbon-hydrogen bonds with various reagents. For example, during oxidation, the carbon-hydrogen bonds are broken, and oxygen atoms are inserted to form new functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism initiated by light or heat.

Comparison with Similar Compounds

    Nonane: A straight-chain alkane with the formula .

    3,3-Dimethylnonane: Another branched alkane with a similar structure but different branching points.

    4,5-Dimethylnonane: A branched alkane with methyl groups on the fourth and fifth carbon atoms.

Uniqueness: Nonane, 3,5-dimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and reactivity may differ from other isomers due to the position of the methyl groups.

Properties

CAS No.

17302-25-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,5-dimethylnonane

InChI

InChI=1S/C11H24/c1-5-7-8-11(4)9-10(3)6-2/h10-11H,5-9H2,1-4H3

InChI Key

BAFVBVRBYKSWCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)CC

Origin of Product

United States

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